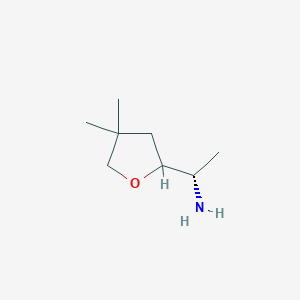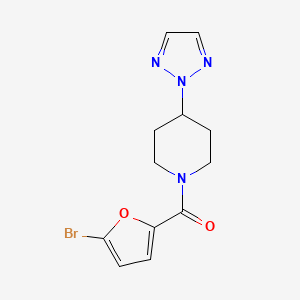
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone” is a complex organic molecule that contains a triazole ring, a piperidine ring, and a bromofuran moiety . The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The bromofuran moiety contains a five-membered ring with an oxygen atom, a bromine atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a piperidine ring attached to a triazole ring at the 4-position. The triazole ring is a 2H-1,2,3-triazole, indicating the hydrogen atom is attached to the second position of the triazole ring . The piperidine ring is also attached to a methanone group, which is further attached to a 5-bromofuran-2-yl group .Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. In a study by Matta et al., a series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized. Among these, the compound 12e, 12f, and 12k exhibited the highest growth inhibitory activity against microbial strains, with MIC values of 4.8, 5.1, and 4.0 μg/ml, respectively .
Antioxidant Properties
The same study also evaluated the antioxidant activity of these compounds using the DPPH free radical-scavenging assay. The compound showed remarkable antioxidant properties compared to standard antioxidants. Its potential in scavenging free radicals suggests its relevance in oxidative stress-related conditions .
Antiviral Potential
Molecular docking studies revealed that the binding affinities of compounds 12a-l (including our compound of interest) ranged from −10.0 to −11.0 kcal/mol with the gram-positive S. aureus topoisomerase IV enzyme. Additionally, their binding affinities with the COVID-19 main protease ranged from −8.2 to −9.3 kcal/mol. These findings suggest that the compound could be a potent inhibitor for the novel SARS-CoV-2 virus, opening avenues for drug discovery .
Bioconjugation and Chemical Biology
The 1,2,3-triazole moiety is commonly used for bioconjugation and chemical biology applications. Its simple conjugation with other functional groups allows researchers to create diverse hybrid molecules for targeted drug delivery, imaging, and other biological studies .
Supramolecular Chemistry
1,2,3-triazoles have found applications in supramolecular chemistry due to their ability to form stable complexes with metal ions or other molecules. These complexes can be used for sensing, catalysis, and material design .
Organic Synthesis
The compound’s triazole ring can serve as a versatile building block in organic synthesis. Researchers can modify its substituents to create novel derivatives with specific properties or functions .
Future Directions
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c13-11-2-1-10(19-11)12(18)16-7-3-9(4-8-16)17-14-5-6-15-17/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAFYZAIOWCOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)
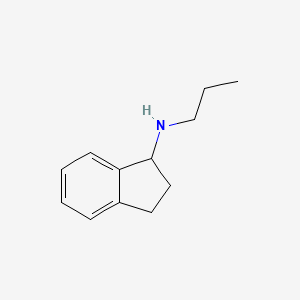
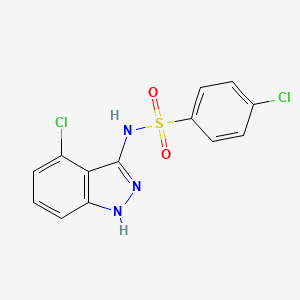
![5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2443976.png)
![2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2443977.png)
![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)
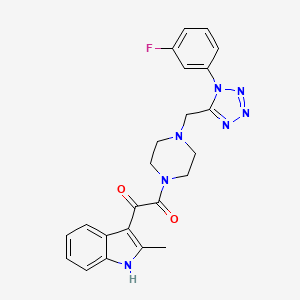
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)




